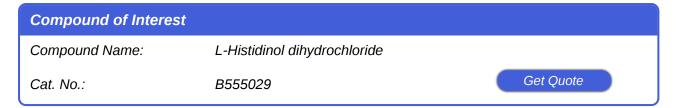


Understanding the biochemical properties of L-Histidinol dihydrochloride

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An In-depth Technical Guide to the Biochemical Properties of L-Histidinol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

L-Histidinol dihydrochloride, a structural analog of the essential amino acid L-histidine, is a versatile biochemical tool with significant implications for cancer research, cell biology, and drug development.[1][2] This vital amino alcohol serves as a precursor in the biosynthesis of histidine and is recognized for its role as a potent and reversible inhibitor of protein synthesis. [3][4][5] Its ability to modulate cellular processes has led to its investigation as a chemosensitizing agent, capable of enhancing the efficacy of conventional anticancer drugs and overcoming multidrug resistance.[1][2] This guide provides a comprehensive overview of its biochemical properties, experimental applications, and underlying mechanisms of action.

Physicochemical and Pharmacokinetic Properties

L-Histidinol dihydrochloride is a white crystalline powder soluble in water.[3][4] Its stability and solubility make it a suitable compound for a wide range of laboratory and industrial applications.[3]

Physicochemical Data



Property	Value	Reference	
Synonyms	(S)-2-Amino-3-(4- imidazolyl)propanol dihydrochloride, (S)-Histidinol	[3][6]	
Molecular Formula	C ₆ H ₁₁ N ₃ O · 2HCl	[3][4]	
Molecular Weight	214.1 g/mol	[4][6]	
CAS Number	1596-64-1	[4][6]	
Melting Point	197 - 202 °C	[3]	
Purity	≥95-99%	[3][6]	
Solubility	Water (50 mg/ml), PBS (pH 7.2, ~10 mg/ml), DMSO (~5 mg/ml)		
Appearance	White powder or crystalline [3]		

Pharmacokinetic Data (Murine Model)

Pharmacokinetic studies in mice have demonstrated a rapid clearance of L-histidinol following intraperitoneal administration.[8][9]

Parameter	Value	Conditions	Reference
Peak Plasma Concentration	200 μg/ml (1.4 mM)	Bolus dose (250 mg/kg i.p.)	[8][9]
β phase t½ (Half-life)	12.6 minutes	Bolus dose (250 mg/kg i.p.)	[8][9]
Max Tolerable Plasma Conc.	≤ 25 μg/ml (0.18 mM)	24-hour infusion (2000 mg/kg/24 h)	[8][9]

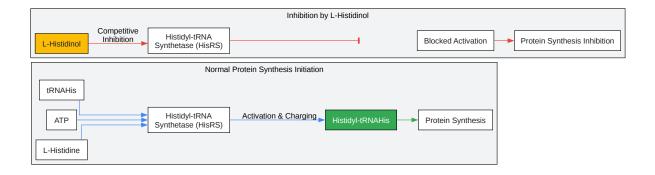
Mechanism of Action and Signaling Pathways



The primary mechanism of L-Histidinol's biological activity is its interference with protein synthesis. It also participates in the natural biosynthetic pathway of L-histidine.

Inhibition of Protein Synthesis

L-Histidinol acts as a potent, reversible, and competitive inhibitor of histidyl-tRNA synthetase (HisRS).[4][10][11] This enzyme is crucial for the first step of protein synthesis, where it catalyzes the attachment of histidine to its corresponding transfer RNA (tRNA). By competitively binding to HisRS, L-histidinol prevents the activation of histidine, thereby halting the synthesis of histidyl-tRNA and subsequent protein elongation.[4][12] This leads to a rapid and specific inhibition of protein and ribosomal RNA synthesis.[13]



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Mechanism of L-Histidinol as a competitive inhibitor of Histidyl-tRNA Synthetase.

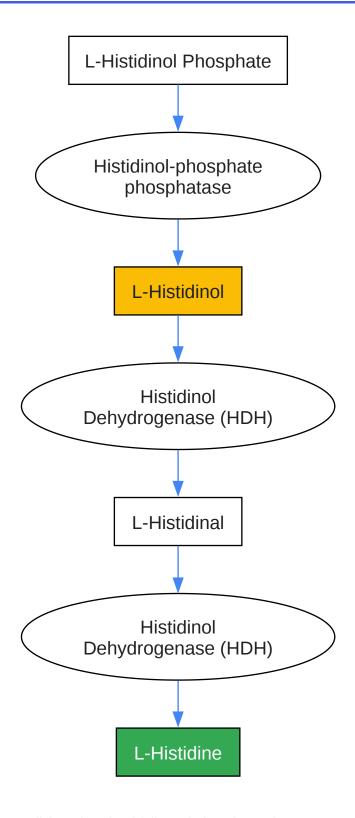
This inhibition is dose-dependent; for instance, in cultured human cells with media containing 5 μ M histidine, protein synthesis is inhibited by 50% in the presence of 0.1 mM L-histidinol.[4] In addition to this primary role, some studies suggest L-histidinol may also function as an intracellular histamine antagonist.[1][2]



Role in L-Histidine Biosynthesis

In bacteria, fungi, and plants, L-histidinol is a key intermediate in the biosynthesis of L-histidine, a pathway absent in mammals.[6][14] L-histidinol is produced from L-histidinol phosphate and is then subjected to a two-step oxidation process catalyzed by a single enzyme, histidinol dehydrogenase (HDH), to yield L-histidine.[6][14]





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L-Histidinol as an intermediate in the L-Histidine biosynthesis pathway.

Experimental Protocols and Applications



L-Histidinol dihydrochloride is widely used in biochemical and pharmaceutical research, primarily in cell culture and preclinical cancer studies.[3]

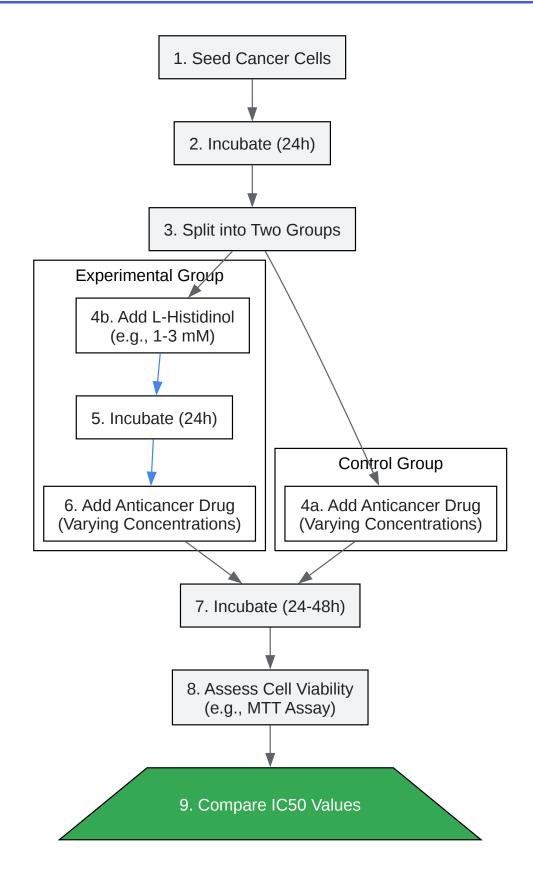
Chemosensitization in Cancer Cell Lines

L-Histidinol enhances the cytotoxicity of various antineoplastic agents against tumor cells, including those exhibiting multidrug resistance.[1][10][15] It is believed to synchronize cells at a state more vulnerable to chemotherapy.

Exemplary Protocol for In Vitro Chemosensitization Assay:

- Cell Culture: Culture tumor cells (e.g., B16f10 melanoma, P815 mastocytoma) in appropriate media to logarithmic growth phase.[10][15]
- Pre-treatment: Treat cells with L-histidinol dihydrochloride (e.g., 1-3 mM) for a specified duration (e.g., 24 hours).[10]
- Co-treatment: Add the anticancer drug of interest (e.g., Doxorubicin, Cisplatin) at various concentrations to both the L-histidinol-treated and control cells.
- Incubation: Continue incubation for a period relevant to the anticancer drug's mechanism of action (e.g., 24-48 hours).
- Viability Assessment: Determine cell viability using a standard method such as MTT assay, trypan blue exclusion, or colony formation assay.
- Data Analysis: Compare the IC50 values of the anticancer drug with and without L-histidinol pre-treatment to quantify the sensitizing effect.





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Experimental workflow for assessing the chemosensitizing effect of L-Histidinol.



Other Key Applications

- Cell Selection: Used in cell culture for the selection of specific mutant or knockout cells, such
 as DT40 knockout cells at a concentration of 1mg/ml.[16][17]
- Amino Acid Deprivation Studies: Employed to induce amino acid starvation conditions in cell lines like HepG2 to study cellular stress responses.[16][17]
- Enzyme Studies: Serves as a substrate for histidinol dehydrogenase, aiding in the study of enzyme kinetics and mechanisms.[4]
- Protection Against Toxicity: In animal models, L-histidinol has been shown to reduce the nephrotoxicity induced by chemotherapeutic agents like cisplatin and ifosfamide.[10]

Safety and Handling

L-Histidinol dihydrochloride is intended for laboratory research use only.[4][18][19] It may cause skin, eye, and respiratory tract irritation.[18][20][21]

- Handling: Use with adequate ventilation and minimize dust generation. Wear appropriate
 personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash
 hands thoroughly after handling.[18][20]
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3][18] Recommended storage temperature is often between 0-8°C or at room temperature, desiccated.[3][5]
- Stability: Aqueous solutions (5%) are stable for at least 24 hours at room temperature. It is not recommended to use frozen stock solutions after one month.[4]

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